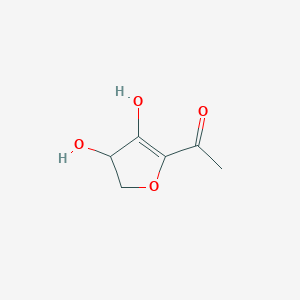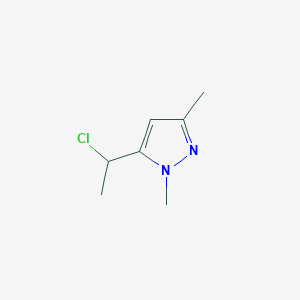![molecular formula C9H8BrNO2 B12883251 4-Bromo-2-ethoxybenzo[d]oxazole](/img/structure/B12883251.png)
4-Bromo-2-ethoxybenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-ethoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethoxybenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate brominated and ethoxylated precursors. One common method includes the reaction of 2-aminophenol with 4-bromo-2-ethoxybenzaldehyde under acidic conditions to form the desired benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-ethoxybenzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
4-Bromo-2-ethoxybenzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The presence of the bromine atom and ethoxy group can influence its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
2-Ethoxybenzo[d]oxazole: Lacks the bromine atom, which may result in different biological activities and reactivity.
4-Bromo-2-methoxybenzo[d]oxazole: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in its chemical properties and applications.
Uniqueness: 4-Bromo-2-ethoxybenzo[d]oxazole is unique due to the combination of the bromine atom and ethoxy group, which imparts distinct electronic and steric effects. These features can enhance its reactivity and binding interactions in various applications, making it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C9H8BrNO2 |
|---|---|
Peso molecular |
242.07 g/mol |
Nombre IUPAC |
4-bromo-2-ethoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO2/c1-2-12-9-11-8-6(10)4-3-5-7(8)13-9/h3-5H,2H2,1H3 |
Clave InChI |
PSLZCLQPYBSVRB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=C(O1)C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



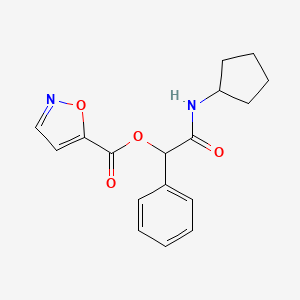
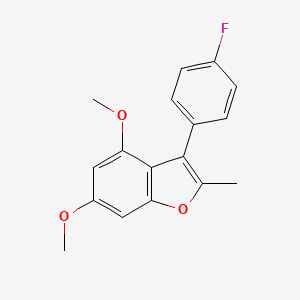
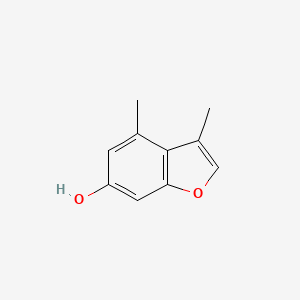
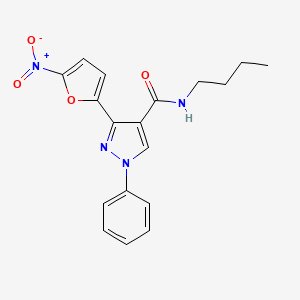
![2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12883215.png)
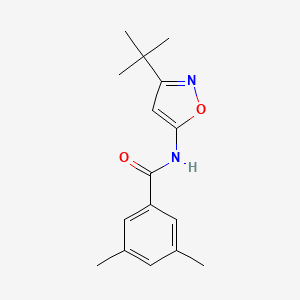
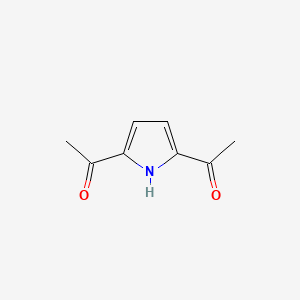
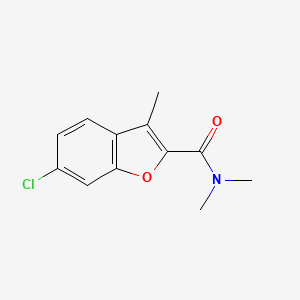
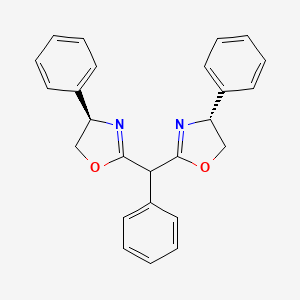
![8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione](/img/structure/B12883240.png)
![(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12883248.png)
